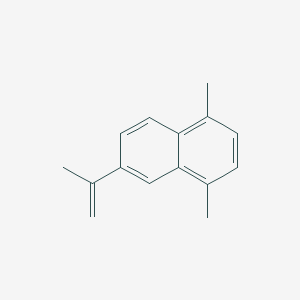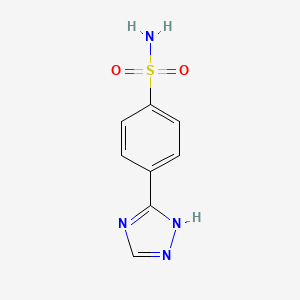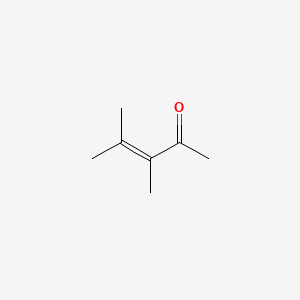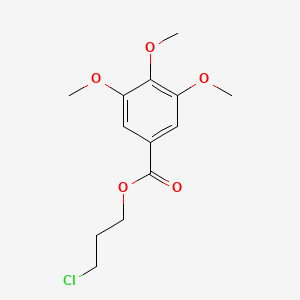
3-Chloropropyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C13H17ClO5 and a molecular weight of 288.73 g/mol . It appears as a white crystalline solid with a melting point of 58-61°C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly for the treatment of angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-chloropropanol. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-bromochloropropane in the presence of potassium carbonate and acetone. The reaction mixture is heated under reflux for 12 hours, followed by filtration and distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropropyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid and 3-chloropropanol.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: 3,4,5-trimethoxybenzoic acid and 3-chloropropanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
3-Chloropropyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloropropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4,5-trimethoxybenzoic acid, which may interact with enzymes and receptors involved in cardiovascular function. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A similar ester compound with a methyl group instead of a chloropropyl group.
3,4,5-Trimethoxybenzoic acid: The parent acid from which 3-Chloropropyl 3,4,5-trimethoxybenzoate is derived.
Uniqueness
This compound is unique due to the presence of the chloropropyl group, which allows for further chemical modifications and derivatizations. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Propiedades
IUPAC Name |
3-chloropropyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO5/c1-16-10-7-9(13(15)19-6-4-5-14)8-11(17-2)12(10)18-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUMHWMXSOPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493249 |
Source


|
| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-24-9 |
Source


|
| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
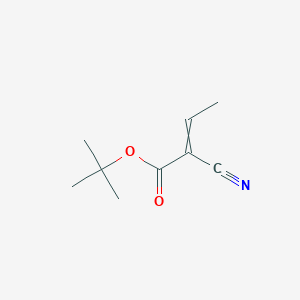
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
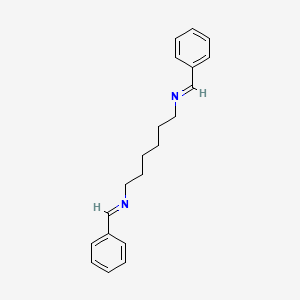


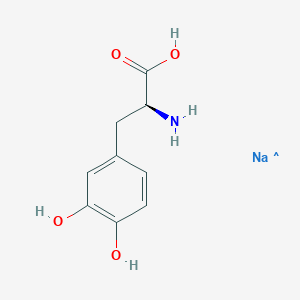

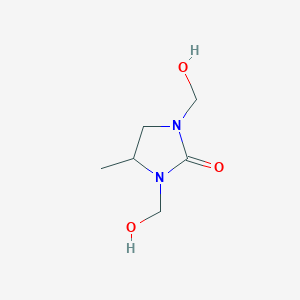
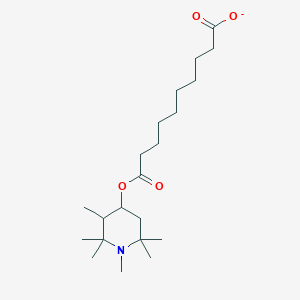
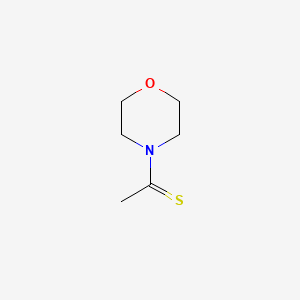
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
